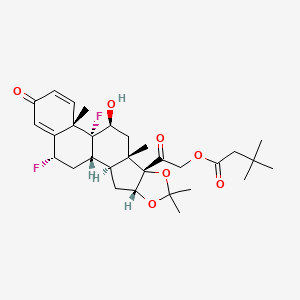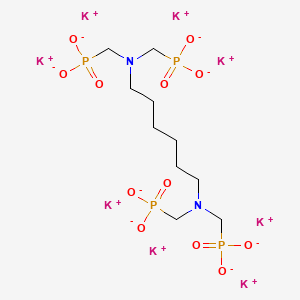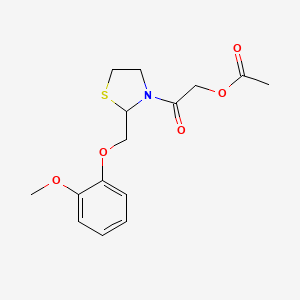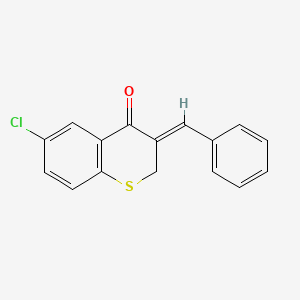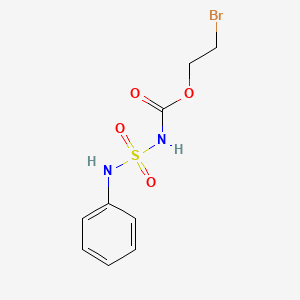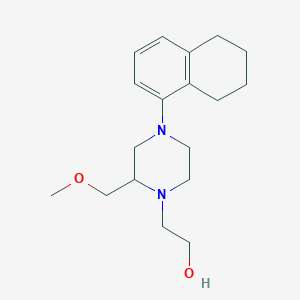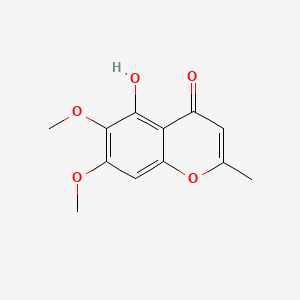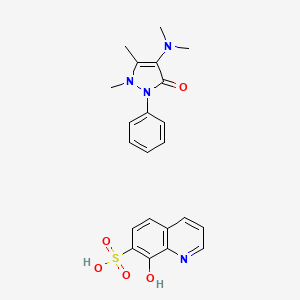
Aminophenazone 8-hydroxyquinolin-7-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminophenazone 8-hydroxyquinolin-7-sulfonate is a compound that combines the properties of aminophenazone and 8-hydroxyquinoline. Aminophenazone is known for its analgesic, anti-inflammatory, and antipyretic properties, while 8-hydroxyquinoline is recognized for its broad-ranging biological activities, including antimicrobial, anticancer, and antifungal effects . The combination of these two compounds results in a molecule with potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple steps. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to produce 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves reacting this intermediate with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA) to obtain the target sulfonate derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Aminophenazone 8-hydroxyquinolin-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the active positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfonyl chlorides and bromine (Br2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce various sulfonate derivatives .
科学研究应用
Aminophenazone 8-hydroxyquinolin-7-sulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other pharmacologically active molecules.
Biology: It exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable tool in biological research.
Medicine: The compound’s analgesic and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple pathways:
Aminophenazone: Acts as an analgesic and anti-inflammatory agent by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
8-Hydroxyquinoline: Exerts its effects through metal chelation, enzyme inhibition, and interaction with cellular targets involved in antimicrobial and anticancer activities
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Aminophenazone: Used for its analgesic and anti-inflammatory effects.
Quinoline Derivatives: Various derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects
Uniqueness
Aminophenazone 8-hydroxyquinolin-7-sulfonate is unique due to the combination of properties from both aminophenazone and 8-hydroxyquinoline. This dual functionality enhances its potential for therapeutic and industrial applications, making it a valuable compound for further research and development .
属性
CAS 编号 |
3520-48-7 |
|---|---|
分子式 |
C22H24N4O5S |
分子量 |
456.5 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;8-hydroxyquinoline-7-sulfonic acid |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-9-7(15(12,13)14)4-3-6-2-1-5-10-8(6)9/h5-9H,1-4H3;1-5,11H,(H,12,13,14) |
InChI 键 |
QKTQVOHDBURFQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



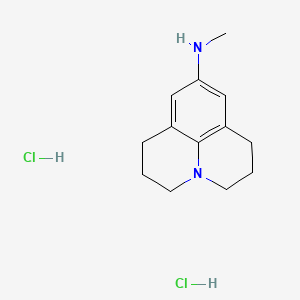
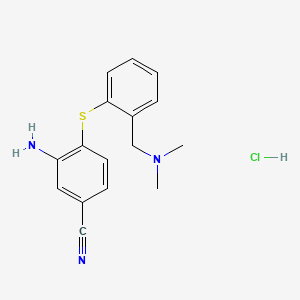
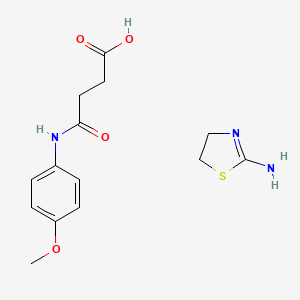
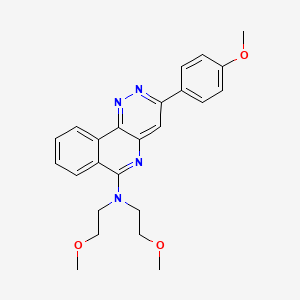
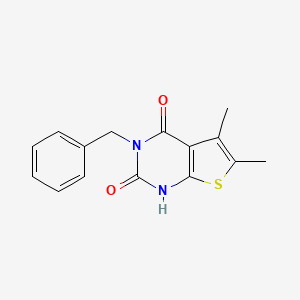
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)
